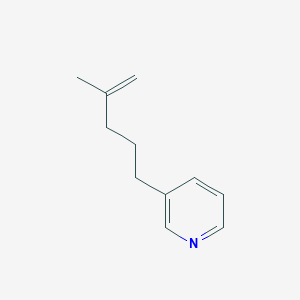

3-(4-Methyl-4-pentenyl)pyridine

Descripción

The compound 3-(piperidin-4-ylmethoxy)pyridine and its derivatives are a class of small-molecule inhibitors targeting lysine-specific demethylase 1 (LSD1/KDM1A), an epigenetic enzyme critical for regulating histone H3 lysine 4 (H3K4) methylation. LSD1 overexpression is linked to aggressive cancers, including acute myeloid leukemia (AML) and breast cancer, making it a therapeutic target . These derivatives exhibit potent inhibitory activity (Ki values as low as 29 nM) and high selectivity (>160-fold) over related monoamine oxidases (MAO-A/B), which are structurally similar flavin-dependent enzymes .

Propiedades

Fórmula molecular |

C11H15N |

|---|---|

Peso molecular |

161.24 g/mol |

Nombre IUPAC |

3-(4-methylpent-4-enyl)pyridine |

InChI |

InChI=1S/C11H15N/c1-10(2)5-3-6-11-7-4-8-12-9-11/h4,7-9H,1,3,5-6H2,2H3 |

Clave InChI |

DNBSOGVZLLYEEP-UHFFFAOYSA-N |

SMILES canónico |

CC(=C)CCCC1=CN=CC=C1 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

2.1 Structural Analogues and SAR Insights

- Cyclopropylamine-Based Inhibitors (e.g., Tranylcypromine Derivatives):

Early LSD1 inhibitors like tranylcypromine (TCP) are irreversible inhibitors that covalently bind to the flavin adenine dinucleotide (FAD) cofactor. While effective, they lack selectivity for LSD1 over MAO-A/B, leading to off-target effects . In contrast, 3-(piperidin-4-ylmethoxy)pyridine derivatives are reversible, competitive inhibitors that bind to the substrate pocket rather than FAD, enhancing selectivity .- Key SAR Findings:

- The piperidin-4-ylmethyl group is critical for potency. Replacing cyclopropylamine with this group improved LSD1 selectivity by >1,500-fold compared to TCP derivatives .

- Para-substituted phenyl groups (e.g., -CF₃, -Me, -OCF₃) at the R6 position enhance binding affinity via hydrophobic interactions with residues like Phe538 and Met332 .

Pyridine rings facilitate electrostatic interactions with FAD and Tyr761, contributing to sub-micromolar activity .

- Unlike 3-(piperidin-4-ylmethoxy)pyridine derivatives, DOT1L inhibitors act on H3K79 methylation and lack cross-reactivity with LSD1 .

2.2 Enzymatic Selectivity and Cellular Activity

Selectivity Over MAO-A/B:

- Cellular Efficacy: 3-(Piperidin-4-ylmethoxy)pyridine derivatives increase H3K4me2 levels in MV4-11 leukemia cells (EC₅₀ = 280 nM) without affecting H3K4me3 or other histone marks, confirming target specificity . They inhibit proliferation of MLL-rearranged AML cells (EC₅₀ = 0.28–8.6 µM) with minimal toxicity to normal fibroblasts, unlike TCP derivatives, which show broader cytotoxicity .

2.3 Comparison with Other Reversible Inhibitors

Triazole-Dithiocarbamate Derivatives:

These LSD1 inhibitors (e.g., compound 4j ) show similar potency (IC₅₀ = 0.5 µM) but lower selectivity for LSD1 over MAO-A/B compared to 3-(piperidin-4-ylmethoxy)pyridine derivatives .Peptide-Based Inhibitors (e.g., Corin): Peptides mimicking the H3K4 tail (e.g., SNAIL1/2) bind LSD1/CoREST with high affinity but lack cell permeability, limiting their utility in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.